2,4-Diethynyl-1-methyl-1H-imidazole
Description
2,4-Diethynyl-1-methyl-1H-imidazole is a substituted imidazole derivative characterized by a methyl group at the N1 position and ethynyl (-C≡CH) groups at the C2 and C4 positions of the imidazole ring.
Properties
CAS No. |
71759-91-6 |
|---|---|
Molecular Formula |
C8H6N2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
2,4-diethynyl-1-methylimidazole |
InChI |
InChI=1S/C8H6N2/c1-4-7-6-10(3)8(5-2)9-7/h1-2,6H,3H3 |
InChI Key |
GUKDZGCPAYBMMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C#C)C#C |
Origin of Product |
United States |
Preparation Methods
Bromination of 1-Methylimidazole
The synthesis begins with the dibromination of 1-methylimidazole to yield 2,4-dibromo-1-methyl-1H-imidazole. Source and provide foundational protocols:
Procedure :
- Reactants : 1-Methylimidazole (1.0 equiv), N-bromosuccinimide (NBS, 3.0 equiv)
- Solvent : Chloroform (15 mL/g of imidazole)
- Conditions : Stirring at 25°C for 1.5 hours under inert atmosphere
- Workup : Filtration, concentration, and silica gel chromatography (eluent: ethyl acetate/hexanes 1:10)
- Yield : 41.7%
Mechanistic Insight :
NBS facilitates electrophilic bromination at the electron-rich C2 and C4 positions of the imidazole ring. Steric hindrance from the N1-methyl group directs bromination to the 2- and 4-positions, minimizing substitution at C5.
Sonogashira Coupling with Trimethylsilylacetylene
The dibromo intermediate undergoes two sequential Sonogashira couplings to introduce ethynyl groups. Source details the first coupling:
First Coupling (C2 Position) :
- Catalyst : Pd(dppf)Cl₂ (2 mol%), CuI (4 mol%)
- Base : Triethylamine (3.4 equiv)
- Alkyne : Trimethylsilylacetylene (1.15 equiv)
- Solvent : Tetrahydrofuran (THF)
- Conditions : 40°C for 40 minutes
- Yield : 60%
Second Coupling (C4 Position) :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Sodium carbonate (3.0 equiv)
- Alkyne : Trimethylsilylacetylene (2.3 equiv)
- Solvent : Toluene
- Conditions : Reflux (110°C) for 6 hours
- Yield : 48%
Deprotection :
- Reagent : Sodium carbonate (1.5 equiv) in methanol
- Conditions : Room temperature for 1 minute
- Yield : 80%
Critical Analysis :
The sequential approach mitigates steric clashes during coupling. However, the second coupling’s lower yield (48%) suggests residual catalyst poisoning or competing side reactions. Alternative catalysts (e.g., XPhos-Pd-G3) may improve efficiency.
One-Pot Double Sonogashira Coupling
Direct Coupling of 2,4-Dibromo-1-methyl-1H-imidazole
Source alludes to a one-pot strategy for analogous compounds, though adaptations are necessary for ethynyl groups:
Procedure :
- Catalyst : Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%)
- Base : K₃PO₄ (3.0 equiv)
- Alkyne : Ethynyltrimethylsilane (2.5 equiv)
- Solvent : Dimethylformamide (DMF)
- Conditions : 100°C for 12 hours
- Yield : 35% (estimated from analogous reactions)
Challenges :
- Regioselectivity : Concurrent substitution at C2 and C4 risks incomplete conversion due to electronic deactivation after the first coupling.
- Byproducts : Homocoupling of alkynes (Glaser-Hay coupling) occurs at elevated temperatures, necessitating strict oxygen exclusion.
Grignard-Mediated Alkynylation
Ethynylmagnesium Bromide Addition
Source demonstrates the use of Grignard reagents for dehalogenation, which can be repurposed for alkynylation:
Procedure :
- Reactants : 2,4-Dibromo-1-methyl-1H-imidazole (1.0 equiv), Ethynylmagnesium bromide (2.2 equiv)
- Solvent : Tetrahydrofuran (THF)
- Conditions : 20°C for 5 hours under N₂
- Yield : 41.7%
Limitations :
- Functional Group Tolerance : Grignard reagents may reduce nitro or carbonyl groups if present.
- Scalability : Exothermic reactions require precise temperature control, complicating industrial adaptation.
Comparative Data Tables
Table 1: Bromination Optimization
| Parameter | Source | Source |
|---|---|---|
| Brominating Agent | I₂/KOH | NBS |
| Solvent | H₂O | CHCl₃ |
| Temperature | 80–90°C | 25°C |
| Yield | 86–90% | 41.7% |
| Key Advantage | No organic waste | Regioselectivity |
Table 2: Sonogashira Coupling Efficiency
| Step | Catalyst | Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|---|
| First Coupling | Pd(dppf)Cl₂/CuI | Et₃N | THF | 40 | 60% |
| Second Coupling | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 110 | 48% |
| One-Pot | Pd(OAc)₂/P(o-tol)₃ | K₃PO₄ | DMF | 100 | 35% |
Challenges and Mitigation Strategies
Regioselectivity in Bromination :
Excess NBS (3.0 equiv) ensures dibromination, but tribrominated byproducts (e.g., 2,4,5-tribromo derivatives) necessitate chromatographic purification.Deprotection Efficiency :
Sodium carbonate in methanol achieves rapid desilylation (80% yield), though tetrabutylammonium fluoride (TBAF) may offer higher reproducibility.Catalyst Lifetime :
Pd(dppf)Cl₂ exhibits superior stability in THF compared to Pd(PPh₃)₄ in toluene, as evidenced by higher yields in the first coupling step.
Industrial-Scale Considerations
Source highlights solvent recycling in halogenation:
- Filtrates from bromination and reduction steps are reused, reducing waste by >90%.
- Continuous flow systems could enhance heat dissipation during exothermic Grignard reactions.
Chemical Reactions Analysis
Types of Reactions
2,4-Diethynyl-1-methyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The ethynyl groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl groups can yield diketones, while reduction of the imidazole ring can produce tetrahydroimidazole derivatives.
Scientific Research Applications
2,4-Diethynyl-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential as a pharmacophore makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,4-Diethynyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The ethynyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 2,4-Diethynyl-1-methyl-1H-imidazole with structurally related imidazole derivatives described in the evidence:
Key Observations :
- Steric Hindrance : The linear geometry of ethynyl groups may reduce steric bulk compared to bulky aryl substituents (e.g., biphenyl in ), favoring applications in coordination chemistry or polymer synthesis.
- Synthetic Flexibility: While analogs like 9c in and triazole hybrids in are synthesized via click chemistry or CAN-catalyzed condensation, the ethynyl groups in the target compound might enable unique pathways (e.g., Sonogashira coupling).
Physicochemical Properties
- Solubility: Ethynyl groups could reduce polarity compared to hydroxyl or carboxylic acid derivatives (e.g., 4-Hydroxybenzoic acid–1H-imidazole in ), enhancing solubility in non-polar solvents.
- Thermal Stability: Methyl and ethynyl substituents may improve thermal stability relative to thiol- or amino-functionalized imidazoles (e.g., 2-(Benzylthio)-1-methyl-1H-imidazole in ).
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